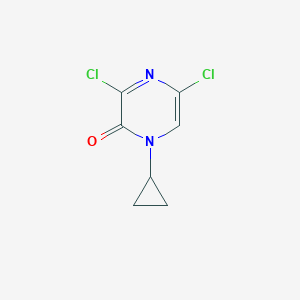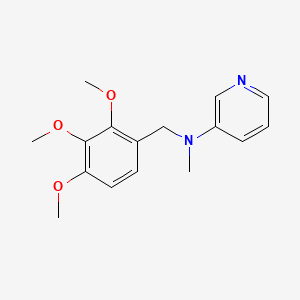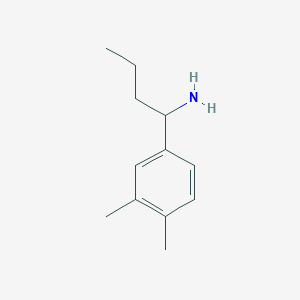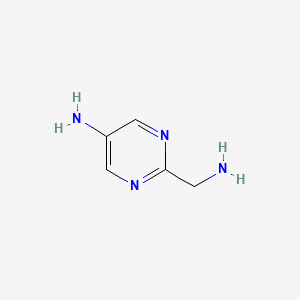![molecular formula C7H10F2O B13005594 trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-: is a bicyclic compound characterized by a unique structure that includes a hexane ring fused with a cyclopropane ring. The presence of two fluorine atoms at the 6,6-positions and a methanol group at the 3-position further distinguishes this compound. This structural configuration imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method employs either an organic or an iridium photoredox catalyst under blue LED irradiation to achieve high yields . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods: While specific industrial production methods for trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- are not extensively documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photoredox catalysis and blue LED irradiation is particularly advantageous for industrial applications due to its energy efficiency and high selectivity .
化学反应分析
Types of Reactions: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure or reduce functional groups.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced bicyclic structures and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- serves as a valuable building block in organic synthesis, particularly in the development of complex molecular architectures and medicinal chemistry .
Biology: The compound’s unique structure and reactivity make it a potential candidate for studying biological interactions and mechanisms, including enzyme inhibition and receptor binding.
Medicine: In medicinal chemistry, trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is explored for its potential therapeutic applications, including the development of novel drugs and bioactive molecules .
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The methanol group can form hydrogen bonds with target molecules, facilitating binding and activity.
相似化合物的比较
Bicyclo[3.1.0]hexane-3-methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-dimethyl-: Contains methyl groups instead of fluorine atoms, affecting its lipophilicity and metabolic stability.
Uniqueness: trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- is unique due to the presence of fluorine atoms, which impart specific chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C7H10F2O |
|---|---|
分子量 |
148.15 g/mol |
IUPAC 名称 |
[(1S,5S)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t5-,6-/m0/s1 |
InChI 键 |
XJXQVPDESHEQME-WDSKDSINSA-N |
手性 SMILES |
C1[C@H]2[C@@H](C2(F)F)CC1CO |
规范 SMILES |
C1C(CC2C1C2(F)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


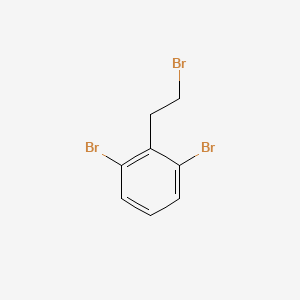
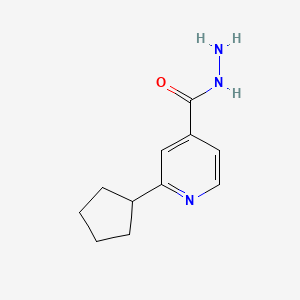
![5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13005522.png)
![methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B13005533.png)
![(1S,5S,6S)-rel-2-Oxabicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13005539.png)
![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)
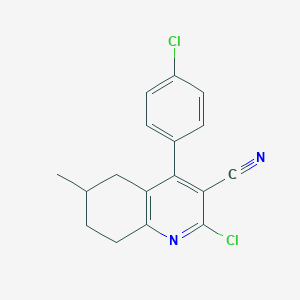
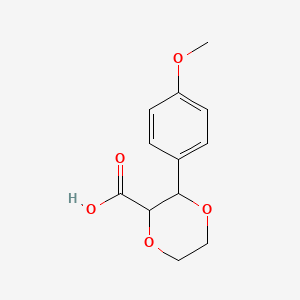
![4-Chloro-2-methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B13005572.png)
![6-(3,4-Dimethylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B13005578.png)
